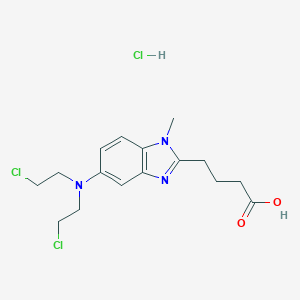

塩酸ベンダムスチン

概要

説明

ベンゾダストイン塩酸塩は、主に慢性リンパ性白血病、多発性骨髄腫、および非ホジキンリンパ腫の治療に使用される化学療法薬です . この薬はアルキル化剤のクラスに属し、DNAとRNAの機能を阻害し、細胞死を引き起こすことで作用します . ベンゾダストイン塩酸塩は1960年代初頭に初めて合成され、それ以来、腫瘍学における重要な薬物となっています .

2. 製法

合成ルートと反応条件: 合成には、塩化チオニルなど、いくつかの危険な試薬が含まれており、最終生成物の純度と収率を確保するために、反応条件を慎重に制御する必要があります .

工業的製造方法: ベンゾダストイン塩酸塩の工業的製造には、同様の合成ルートが用いられますが、より大規模に行われます。 このプロセスは効率と安全性を最大限に高められており、最終生成物の均一性と純度を確保するために、厳格な品質管理が行われています .

科学的研究の応用

ベンゾダストイン塩酸塩は、科学研究において幅広い応用範囲を持ちます。

作用機序

ベンゾダストイン塩酸塩は、複数の機序を通じて効果を発揮します。

アルキル化: DNAに共有結合する求電子性アルキル基を形成し、鎖内および鎖間架橋を引き起こします.

DNA損傷応答: DNA損傷ストレス応答とアポトーシス経路を活性化します.

生化学分析

Biochemical Properties

Bendamustine hydrochloride is a bifunctional mechlorethamine derivative that forms electrophilic alkyl groups. These groups covalently bond to other molecules, causing intra- and inter-strand crosslinks between DNA bases, which results in cell death .

Cellular Effects

Bendamustine hydrochloride has been shown to cause cell death by creating intra- and inter-strand crosslinks between DNA bases . It is active against both active and quiescent cells . In mantle-cell lymphoma, diffuse large B-cell lymphoma, Burkitt lymphoma, and multiple myeloma cell lines, bendamustine showed synergistic effects with pyrimidine analogues and elicited DNA damage response and subsequent apoptosis faster and with a shorter exposure time than other alkylating agents examined .

Molecular Mechanism

The molecular mechanism of Bendamustine hydrochloride involves the formation of electrophilic alkyl groups that covalently bond to other molecules. As an alkylating agent, it causes intra- and inter-strand crosslinks between DNA bases, leading to cell death .

Temporal Effects in Laboratory Settings

Bendamustine hydrochloride concentrations peak at the end of intravenous infusion (~1 h). Subsequent elimination is triphasic, with the intermediate half-life (~40 min) as the effective half-life since the final phase represents less than 1% of the area under the curve . The drug is mainly confined to the extracellular fluid and not extensively distributed to tissues .

Dosage Effects in Animal Models

The intravenous LD50 of Bendamustine hydrochloride is 240 mg/m2 in the mouse and rat. Toxicities included sedation, tremor, ataxia, convulsions, and respiratory distress .

Metabolic Pathways

Bendamustine hydrochloride is primarily metabolized via hydrolysis to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Two active minor metabolites, γ-hydroxybendamustine and N-desmethyl-bendamustine, are primarily formed via CYP1A2 .

Transport and Distribution

The mean steady-state volume of distribution (Vss) of Bendamustine hydrochloride was approximately 20-25 L . Steady-state volume of distribution for total radioactivity was approximately 50 L, indicating that neither Bendamustine hydrochloride nor total radioactivity are extensively distributed into the tissues .

Subcellular Localization

After intravenous infusion, it is extensively metabolized in the liver by cytochrome p450 . More than 95% of the drug is bound to protein – primarily albumin. Only free Bendamustine hydrochloride is active .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis involves several hazardous reagents, including thionyl chloride, and requires careful control of reaction conditions to ensure the purity and yield of the final product .

Industrial Production Methods: The industrial production of bendamustine hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and safety, with stringent quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

類似化合物との比較

ベンゾダストイン塩酸塩は、アルキル化剤とプリンアナログの両方の特性を組み合わせた二重の作用機序を持つため、アルキル化剤の中ではユニークな存在です . 類似の化合物には以下のようなものがあります。

シクロホスファミド: 癌の治療に使用される別のアルキル化剤ですが、毒性プロファイルが異なります.

クロラムブシル: 構造が単純で、臨床的な用途が異なるアルキル化剤です.

メルファラン: 多発性骨髄腫の治療に使用され、作用機序と副作用のプロファイルが異なります.

比較すると、ベンゾダストイン塩酸塩はDNAへの浸透性と局在性が高く、より持続的なDNA二本鎖切断を引き起こし、細胞毒性を高めます .

特性

IUPAC Name |

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSKUOZOLHMKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16506-27-7 (Parent) | |

| Record name | Bendamustine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40188912 | |

| Record name | Bendamustine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3543-75-7 | |

| Record name | Bendamustine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3543-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bendamustine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bendamustine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bendamustine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENDAMUSTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/981Y8SX18M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

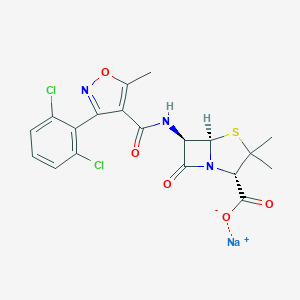

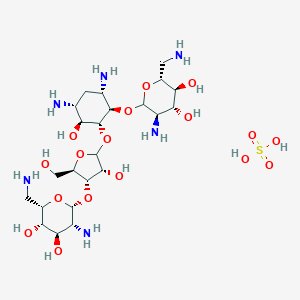

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。